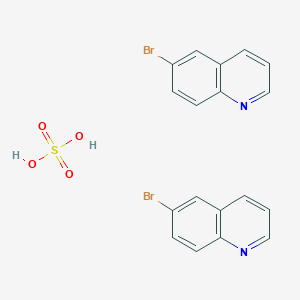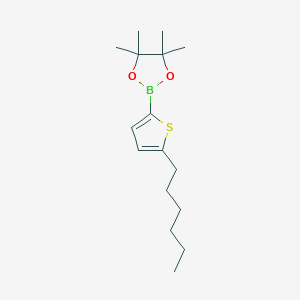
N-(3-氨丙基)-N-甲基乙磺酰胺盐酸盐
描述
科学研究应用
聚合物合成与改性
N-(3-氨丙基)-N-甲基乙磺酰胺盐酸盐: 被用于聚合物的合成,特别是在具有伯胺官能团的水凝胶的形成中 . 这些聚合物可以针对各种特性进行定制,例如亲水性、电荷和反应性,使其适用于从组织工程到药物递送系统等各种应用。
组织工程
该化合物在创建还原性可生物降解的水凝胶方面起着重要作用 . 这些水凝胶可以模拟细胞外基质,为细胞生长和组织再生提供支架。这种应用对于开发用于医疗植入物和移植的组织和器官至关重要。
药物递送系统
由于其伯胺基团,N-(3-氨丙基)-N-甲基乙磺酰胺盐酸盐 可用于开发用于靶向药物递送的共聚物和交联的胶束 . 这些系统可以被设计成对特定生理触发器做出反应,在所需的部位释放治疗剂。
诊断应用
该化合物与各种化学结构结合的能力使其在诊断应用中具有价值 . 它可以用于创建用于成像的造影剂,或将诊断标记物连接到靶向特定细胞或组织的聚合物。
基因递送
在基因治疗研究中,该化合物可用于形成将遗传物质递送至细胞的载体 . 伯胺基团促进核酸的结合和保护,提高了基因转染的效率。
生物医学应用
该化合物的特性允许合成可以与生物系统相互作用而不会产生负面影响的材料 . 这使其适合用于创建用于医疗器械、传感器和植入物的生物相容性涂层。
作用机制
Target of Action
It is known that the compound has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Result of Action
It is known that the compound can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Action Environment
生化分析
Biochemical Properties
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride plays a crucial role in biochemical reactions due to its primary amine group. This group provides pH-responsiveness and affinity for anionic drugs, making it useful in drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with anionic drugs and other chemical structures, enhancing their stability and functionality . The nature of these interactions often involves ionic bonding and hydrogen bonding, which are essential for the compound’s effectiveness in biochemical applications.
Cellular Effects
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. These effects are crucial for understanding how the compound can be used in therapeutic applications and drug delivery systems .
Molecular Mechanism
The molecular mechanism of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. This binding often involves the primary amine group, which can form ionic bonds with negatively charged sites on biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions but can degrade over time, affecting its long-term efficacy. Studies have shown that the compound can have long-term effects on cellular function, which are crucial for its application in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing drug delivery and therapeutic efficacy. At higher doses, it may exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective dosage range for the compound in various applications .
Metabolic Pathways
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, influencing various biochemical processes. Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications .
Transport and Distribution
The transport and distribution of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride within cells and tissues are critical for its effectiveness. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for ensuring that the compound reaches its target sites within the body and exerts its intended effects .
Subcellular Localization
N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s effectiveness in various biochemical applications .
属性
IUPAC Name |
N-(3-aminopropyl)-N-methylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S.ClH/c1-3-11(9,10)8(2)6-4-5-7;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIFJBLQIVOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


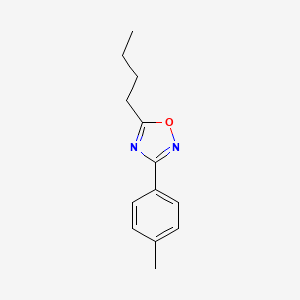
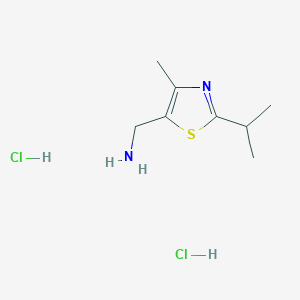
![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
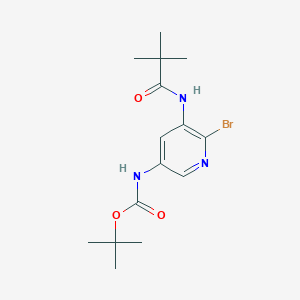
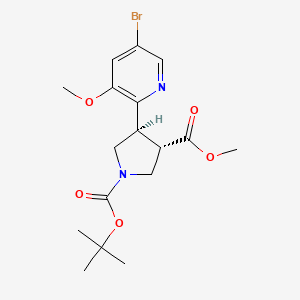
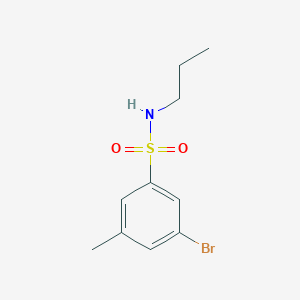

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)


